molecular formula C13H19FN2O B3017416 (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-54-9

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B3017416
CAS No.: 626209-54-9
M. Wt: 238.306
InChI Key: ZVEFYZVIDLTNKH-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a useful research compound. Its molecular formula is C13H19FN2O and its molecular weight is 238.306. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, demonstrating the chemical versatility of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine derivatives (Kuznetsov, Nam, & Chapyshev, 2007).
  • The reaction of ethyl 3-polyfluoroalkyl-3-oxopropionates with primary aliphatic, aromatic, and heterocyclic amines, including morpholine, leads to the formation of various fluorine-containing compounds (Pryadeina et al., 2007).

Biological and Pharmacological Research

  • A series of morpholine derivatives, including those similar to this compound, were synthesized and exhibited antibacterial and antifungal activities, suggesting potential pharmaceutical applications (AlKaissi, Khammas, & التميمي, 2015).
  • Synthesized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed significant antibacterial, antioxidant, anti-TB, and anti-diabetic activities, with potential therapeutic implications (Mamatha S.V et al., 2019).

Materials Science and Engineering

  • Novel polymers with naphthalimide pendant groups, including morpholine derivatives, have been synthesized, displaying unique properties such as fluorescence quenching and enhancement, relevant in materials science (Tian et al., 2002).
  • The reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide and morpholin-4-amine, catalyzed by copper(i) bromide, produces benzo[b]thiophene 1,1-dioxides, highlighting the compound's role in organic synthesis and materials chemistry (Luo et al., 2015).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-4-2-1-3-12(13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEFYZVIDLTNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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